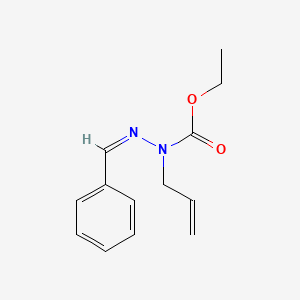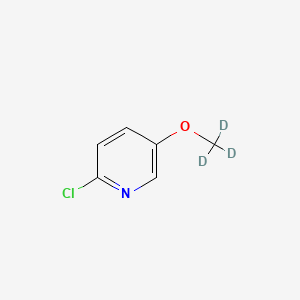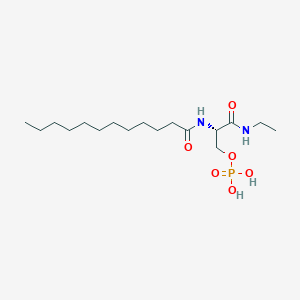
3,7-Dichloro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
The synthesis of 3,7-Dichloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Análisis De Reacciones Químicas
3,7-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogenating agents for halogenation are commonly used. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3,7-Dichloro-1H-indole-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,7-Dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the derivative used.
Comparación Con Compuestos Similares
3,7-Dichloro-1H-indole-2-carboxylic acid can be compared with other similar compounds such as:
Indole-2-carboxylic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-1H-indole-2-carboxylic acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Indole-3-acetic acid: A plant hormone with different biological activities and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H5Cl2NO2 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
3,7-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-3-1-2-4-6(11)8(9(13)14)12-7(4)5/h1-3,12H,(H,13,14) |
Clave InChI |
PRLHYKZTOMMCKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC(=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


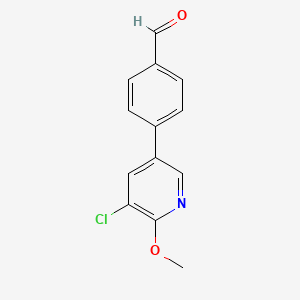
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)


![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
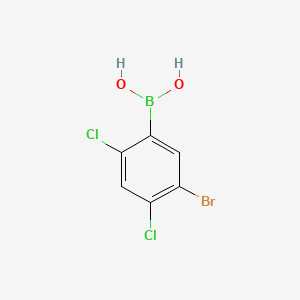

![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)

